HM30181AK
Description
Properties
Molecular Formula |
C23H25ClN2O |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
HM30181AK; HM-30181AK; HM 30181AK.; Unknown |
Origin of Product |
United States |
Molecular and Biochemical Characterization of Hm30181ak
Elucidation of the Mechanism of P-glycoprotein Inhibition by HM30181AK
The inhibitory action of this compound on P-glycoprotein involves interactions that disrupt the transporter's normal function of substrate efflux, which is driven by ATP hydrolysis. cancer.govmedchemexpress.comaboutscience.eu
Specific Binding Interactions with ABCB1 Subunits and Domains
This compound selectively binds to and inhibits the ABCB1 efflux pump. pharmacompass.comnih.gov P-glycoprotein possesses multiple drug binding sites located within its transmembrane domains (TMDs). medchemexpress.compsu.eduaboutscience.eumedchemexpress.com These binding regions can include a central drug binding pocket, a vestibule, and an access tunnel. medchemexpress.commedchemexpress.com While this compound is described as a competitive inhibitor, suggesting it may compete with substrates for binding sites, specific details on the precise subunits or domains within ABCB1 that this compound interacts with are not extensively detailed in the available literature. nih.govacs.org P-gp's polyspecificity is attributed to the flexibility and multiple binding regions within its TMDs. medchemexpress.compsu.edu
Allosteric Modulation of P-glycoprotein Conformational Dynamics
Inhibitors of P-glycoprotein can exert their effects through various mechanisms, including allosteric modulation, where binding to one site influences the conformation and function of other regions of the protein. guidetopharmacology.orgmedchemexpress.comacs.orgdrughunter.com Non-transported inhibitors, for instance, can bind to distinct modulatory sites that affect the allosteric regulation of P-gp. acs.org P-gp undergoes significant conformational changes during its transport cycle, transitioning between inward-facing, occluded, and outward-facing states. medchemexpress.commedchemexpress.com Inhibitor binding can restrict the movement of the transmembrane helices, thereby impeding substrate transport. medchemexpress.com While allosteric modulation is a recognized mechanism by which P-gp inhibitors function, and this compound is a potent inhibitor, the specific details regarding how this compound allosterically modulates the conformational dynamics of P-glycoprotein are not explicitly elaborated in the provided information.
Impact on ATP Hydrolysis and Subsequent Drug Translocation Processes
P-glycoprotein is an ATP-dependent efflux pump, utilizing the energy derived from the hydrolysis of ATP at its nucleotide-binding domains (NBDs) to translocate substrates across the cell membrane. cancer.govmedchemexpress.compsu.eduaboutscience.eumedchemexpress.com The binding and hydrolysis of ATP are coupled to conformational changes that drive the substrate transport cycle. medchemexpress.comnih.govnih.govresearchgate.net this compound has demonstrated a potent and specific inhibitory effect on P-gp in ATPase assays. cancer.gov This indicates that this compound interferes with the ATP hydrolysis cycle of P-gp, thereby preventing the energy-dependent efflux of substrates. By inhibiting ATP hydrolysis or decoupling it from transport, this compound effectively blocks the subsequent drug translocation process mediated by P-glycoprotein.
Comparative Analysis of P-glycoprotein Inhibitory Potency and Specificity
This compound is classified as a third-generation P-glycoprotein inhibitor, representing advancements over earlier generations in terms of potency, specificity, and reduced off-target effects. cancer.govguidetopharmacology.orgnih.govfrontiersin.org
Relative Potency and Efficacy Against First-Generation P-gp Inhibitors (e.g., Verapamil (B1683045), Cyclosporine A)
First-generation P-gp inhibitors, such as verapamil and cyclosporine A, were among the initial compounds identified with P-gp inhibitory activity. guidetopharmacology.orgnih.govmdpi.com However, their clinical utility was limited by several factors, including relatively low potency, lack of specificity, significant toxicity at the high concentrations required for P-gp inhibition, and interactions with other transporters and drug-metabolizing enzymes like CYP3A4. guidetopharmacology.orgnih.govnih.govmdpi.com
This compound has shown significantly higher potency compared to these first-generation inhibitors. In in vitro studies, this compound demonstrated effective concentrations in the nanomolar range, which are substantially lower than the micromolar concentrations typically required for cyclosporine and verapamil to achieve therapeutic effects. [15, Search result 1 from previous turn] One study reported that this compound showed the highest potency among several MDR1 inhibitors tested, including cyclosporine A, with an IC50 of 0.63 nM. medchemexpress.comnih.gov This increased potency allows for effective P-gp inhibition at much lower concentrations, potentially mitigating the toxicity and off-target effects associated with earlier generation inhibitors.
Table 1: Comparative In Vitro Potency (IC50) of this compound and Cyclosporine A Against MDR1
| Compound | IC50 Against MDR1 | Reference |
| This compound | 0.63 nM | medchemexpress.comnih.gov |
| Cyclosporine A | Higher (μM range) | anu.edu.au |
Note: IC50 values can vary depending on the specific assay and cell line used.
Comparative Effectiveness with Second-Generation P-gp Inhibitors
Second-generation P-gp inhibitors, such as valspodar (B1684362) (PSC 833) and dexverapamil (B1218737), were developed with improved affinity for P-gp compared to the first generation. guidetopharmacology.orgmdpi.com These inhibitors aimed to overcome some of the limitations of their predecessors, including reduced pharmacological activity unrelated to P-gp inhibition. mdpi.com However, second-generation inhibitors still presented challenges, such as significant interactions with CYP3A4 and other ABC transporters, leading to complicated pharmacokinetic profiles and potential for toxicity. guidetopharmacology.orgnih.govnih.gov
As a third-generation inhibitor, this compound was designed with the goal of achieving even higher specificity for P-gp and minimizing interactions with other transporters and enzymes, thereby reducing toxicity and improving the therapeutic window. guidetopharmacology.orgnih.gov While direct head-to-head comparative studies detailing the effectiveness of this compound against specific second-generation inhibitors like valspodar or dexverapamil in the provided search results are limited, its classification as a third-generation compound and its reported high potency and selectivity relative to first-generation inhibitors and other third-generation inhibitors like tariquidar (B1662512) (where it showed 20-50 times higher potency in one study) cancer.govmedchemexpress.comfrontiersin.org support its position as an advanced P-gp inhibitor designed to address the shortcomings of earlier generations. The development of third-generation inhibitors like this compound reflects ongoing efforts to identify compounds with optimal properties for overcoming P-gp-mediated drug resistance in a clinically effective manner.
Differentiated Profile Against Third-Generation P-gp Inhibitors (e.g., Tariquidar, Elacridar)
This compound exhibits a differentiated profile when compared to some third-generation P-gp inhibitors such as tariquidar and elacridar (B1662867). While third-generation inhibitors like tariquidar and elacridar demonstrated high potency in reversing multidrug resistance mediated by P-gp at nanomolar concentrations, they faced challenges in clinical trials semanticscholar.orgamegroups.org. These challenges included severe side effects attributed to the inhibition of P-gp in tissues where its function is critical for cell survival under cytostatic therapy, sometimes leading to bone marrow aplasia-related deaths semanticscholar.orgamegroups.org. Additionally, although third-generation inhibitors were generally reported not to significantly influence the pharmacokinetics of co-administered chemotherapeutic agents due to not being metabolized by CYP3A4, their systemic effects posed significant limitations semanticscholar.orgamegroups.org.
In contrast, this compound is described as a novel P-gp inhibitor that specifically prevents the efflux of chemotherapeutic agents from intestinal epithelial cells semanticscholar.orgamegroups.org. A key distinction highlighted is that this compound is not systemically absorbed cancer.gov. This lack of systemic absorption suggests a localized effect on intestinal P-gp, aiming to enhance oral drug uptake without causing widespread inhibition of P-gp in critical systemic tissues, which was a significant issue with some earlier-generation inhibitors semanticscholar.orgamegroups.org. Studies in rats evaluating tariquidar and elacridar demonstrated their ability to increase the brain distribution of a P-gp substrate, (R)-[11C]verapamil, indicating systemic P-gp inhibition, with elacridar being approximately three times more potent than tariquidar in this regard, based on ED50 values nih.gov. Tariquidar and elacridar increased verapamil brain distribution volumes up to 11-fold over baseline at maximum effective doses in rats, with ED50 values of 3.0 ± 0.2 mg/kg for tariquidar and 1.2 ± 0.1 mg/kg for elacridar nih.gov.
Table 1: Comparison of this compound and Third-Generation P-gp Inhibitors
| Feature | This compound | Tariquidar & Elacridar |
| Primary Site of Action | Intestinal epithelial cells cancer.gov | Systemic tissues, including BBB nih.gov |
| Systemic Absorption | Not systemically absorbed cancer.gov | Systemically absorbed |
| Metabolism by CYP3A4 | Subject of metabolic studies ncats.io | Not significantly metabolized by CYP3A4 semanticscholar.orgamegroups.org |
| Clinical Trial Outcomes | Used in oral formulations (e.g., Oraxol) ncats.io | Faced challenges (toxicity, efficacy) semanticscholar.orgamegroups.org |
| Effect on Oral Bioavailability | Increases oral bioavailability cancer.gov | Primarily studied for reversing systemic MDR |
Assessment of Selectivity Across Other Key ABC Transporters
HM-30181 is described as a highly selective and potent inhibitor of MDR1 (P-gp, ABCB1) ncats.io. While the primary focus of this compound is P-gp inhibition, research on derivatives of HM30181 has explored their activity against other ABC transporters, such as the Breast Cancer Resistance Protein (BCRP/ABCG2) and Multidrug Resistance Protein 1 (MRP1/ABCC1) nih.gov. Studies involving HM30181 derivatives screened these compounds for inhibitory activities against BCRP, P-gp, and MRP1 to confirm selectivity, with some derivatives showing selectivity towards BCRP nih.gov. This suggests that while HM30181 itself is primarily noted for its P-gp selectivity, structural modifications can lead to altered selectivity profiles towards other ABC transporters nih.gov. The ABC transporter family includes 48 energy-dependent membrane transport proteins, playing roles in drug disposition and resistance mdpi.comresearchgate.net.
Evaluation of Metabolic Interaction Profile with Drug-Metabolizing Enzymes (e.g., Cytochrome P450 Isoenzymes, particularly CYP3A4)
The metabolic interaction profile of this compound with drug-metabolizing enzymes, particularly cytochrome P450 (CYP) isoenzymes like CYP3A4, is a relevant aspect of its characterization. Cytochrome P450 enzymes are crucial for the metabolism of a large proportion of medicines, with CYP3A4 being the most abundant and significant isoform in the liver and small intestine medsafe.govt.nzwikipedia.org. CYP3A4 is involved in the metabolism of over 50% of medicines medsafe.govt.nz.
Studies have been conducted to characterize the human liver cytochrome P-450 enzymes involved in the O-demethylation of HM-30181 ncats.io. The fact that this compound is not systemically absorbed cancer.gov is a critical factor influencing its systemic metabolic interaction profile. A lack of systemic exposure would inherently limit the potential for significant systemic interactions with hepatic or intestinal CYP enzymes, including CYP3A4, for systemically available co-administered drugs. However, local metabolism within the intestinal wall could still be relevant. In contrast, the metabolic stability of third-generation P-gp inhibitors like tariquidar and elacridar regarding CYP3A4 was a notable characteristic, differentiating them from earlier generations that interfered with CYP450 pharmacokinetics semanticscholar.orgamegroups.org.
Table 2: Relevant Cytochrome P450 Isoenzyme
| Isoenzyme | Primary Location | Role in Drug Metabolism |
| CYP3A4 | Liver and small intestine medsafe.govt.nzwikipedia.org | Metabolizes over 50% of medicines medsafe.govt.nz |
Preclinical Pharmacological Investigations of Hm30181ak
In Vitro Studies on P-glycoprotein Modulation and Functional Outcomes
In vitro studies have been instrumental in characterizing the direct effects of HM30181AK on P-gp activity and its subsequent impact on the intracellular accumulation and efficacy of P-gp substrate drugs in cancer cells.
Application of Cellular Models for Efflux Inhibition Assays (e.g., MDCK Monolayers, ABCB1-Expressing Cell Lines)
A variety of cellular models have been employed to assess the P-gp inhibitory potential of this compound. These include cell lines that intrinsically express or are engineered to overexpress ABCB1 (the gene encoding P-gp). Examples of such models mentioned in research include MDCK-ABCB1 cells and A549 taxol-resistant human lung cancer cells wikipedia.orgwikipedia.org. P-gp-overexpressing MCF7R cells have also been utilized in studies evaluating P-gp inhibition using fluorescent substrates like rhodamine 123 fishersci.ieresearchgate.netwikipedia.org. These models provide a controlled environment to measure the impact of this compound on P-gp-mediated efflux.
Quantitative Determination of P-gp Inhibition Efficacy (e.g., IC50 values for substrate efflux, such as rhodamine 123)
The efficacy of this compound as a P-gp inhibitor has been quantitatively determined using methods such as measuring the inhibition of substrate efflux. A common approach involves the use of fluorescent P-gp substrates like rhodamine 123 (Rho123). This compound has been identified as a potent P-glycoprotein inhibitor wikipedia.orgciteab.com. Studies utilizing rhodamine 123 accumulation assays in P-gp-overexpressing cells are a standard method for determining the half-maximal inhibitory concentration (IC50) values of P-gp inhibitors fishersci.ieresearchgate.netwikipedia.org. These IC50 values represent the concentration of this compound required to inhibit P-gp activity by 50%, providing a quantitative measure of its potency. While specific IC50 values for this compound with rhodamine 123 are not detailed in the provided snippets, its description as a potent inhibitor suggests favorable IC50 values were obtained using such methods wikipedia.orgciteab.com.
Effects on Intracellular Accumulation of P-gp Substrates in Diverse Cancer Cell Models
Inhibiting P-gp with compounds like this compound leads to increased intracellular accumulation of P-gp substrate drugs within cancer cells. Research has shown that this compound can increase the intracellular concentrations of paclitaxel (B517696) and vincristine (B1662923) in P-gp overexpressing cells fishersci.ca. This enhanced intracellular accumulation is a direct consequence of reduced efflux by the inhibited P-gp transporter. Similarly, the increased accumulation of rhodamine 123 in P-gp overexpressing cells in the presence of inhibitors forms the basis for quantitative inhibition assays fishersci.ieresearchgate.netwikipedia.org.
Modulation of Cellular Sensitivity to P-gp Substrate Chemotherapeutic Agents In Vitro
A key functional outcome of P-gp inhibition by this compound in vitro is the restoration or enhancement of sensitivity of resistant cancer cells to chemotherapeutic agents that are P-gp substrates. Studies have demonstrated that this compound can reverse resistance to paclitaxel, vincristine, and doxorubicin (B1662922) in cancer cells that overexpress P-gp citeab.comfishersci.ca. This reversal of resistance is attributed to the increased intracellular accumulation of these cytotoxic drugs, allowing them to reach effective concentrations within the cancer cells. Furthermore, synergistic effects have been observed when this compound is combined with paclitaxel in these in vitro models fishersci.ca.
Table 1: Summary of In Vitro Findings
| Study Aspect | Cellular Models Used | Key Findings |
| P-gp Efflux Inhibition Assays | MDCK-ABCB1, A549 taxol-resistant, MCF7R (P-gp overexpressing) | This compound is a potent P-gp inhibitor; Efficacy assessed via inhibition of substrate efflux (e.g., rhodamine 123). |
| Intracellular Accumulation | P-gp overexpressing cancer cells | Increased intracellular accumulation of paclitaxel and vincristine observed with this compound. |
| Chemosensitivity Modulation | P-gp overexpressing cancer cells | Reversal of resistance to paclitaxel, vincristine, and doxorubicin; Synergistic effects with paclitaxel. |
In Vivo Studies on Pharmacodynamic Modulation and Efficacy Enhancement
In vivo preclinical studies using animal models have been conducted to evaluate the pharmacodynamic effects of this compound, particularly its ability to modulate P-gp function in living systems and enhance the efficacy of co-administered P-gp substrate drugs.
Utilization of Defined Animal Models for Preclinical Evaluation (e.g., Rats, Mice)
Defined animal models, primarily rats and mice, are commonly used in preclinical pharmacokinetic (PK), toxicokinetic (TK), and efficacy studies to assess the behavior and effects of drug candidates in vivo citeab.comscilit.comhznu.edu.cnfishersci.caciteab.com. These models are selected based on factors such as their physiological and metabolic similarities to humans and their suitability for studying specific disease conditions, such as the presence of P-gp at barrier sites or in tumors citeab.comhznu.edu.cn. Studies investigating this compound have utilized both rats and mice to evaluate its effects wikipedia.orgciteab.comciteab.com.
In vivo studies have demonstrated that this compound can modulate P-gp activity at key physiological barriers, leading to altered distribution of P-gp substrate drugs. For instance, co-administration of this compound has been shown to increase the concentration of paclitaxel in the brain and testes of mice and rats wikipedia.orgciteab.comciteab.com. This finding is significant because P-gp is highly expressed at the blood-brain barrier and in the testes, where it limits the penetration of many drugs wikipedia.org. By inhibiting P-gp at these sites, this compound can enhance the exposure of these tissues to P-gp substrates. Additionally, studies in rats have indicated that this compound can increase the oral absorption of paclitaxel, suggesting a role in modulating intestinal P-gp, which affects oral bioavailability citeab.com.
Table 2: Summary of In Vivo Findings
| Study Aspect | Animal Models Used | Key Findings |
| Pharmacodynamic Modulation (Tissue Distribution) | Mice, Rats | Increased paclitaxel concentration in brain and testes observed with this compound co-administration. |
| Pharmacodynamic Modulation (Absorption) | Rats | Increased oral absorption of paclitaxel observed with this compound co-administration. |
| Efficacy Enhancement | Orthotopic brain tumor model (mice) | Co-administration with paclitaxel showed potent anti-tumor effects. wikipedia.org |
Evidence of Enhanced Oral Bioavailability of P-gp Substrate Drugs (e.g., Paclitaxel, Irinotecan) in Animal Models
Multiple preclinical studies have demonstrated that co-administration of this compound significantly enhances the systemic exposure of co-administered P-gp substrate drugs in animal models sec.govcorporate-ir.net. Paclitaxel and irinotecan (B1672180) are examples of such drugs that have been investigated in combination with this compound sec.govcancer.gov.
In rat studies, oral co-administration of HM30181 with paclitaxel increased the oral bioavailability of paclitaxel from 3% to 41% nih.gov. This represents a significant enhancement of over 12 times nih.govmdpi.com. Similarly, in murine models of human cancer, oral co-administration of HM30181A with oral paclitaxel or docetaxel (B913) resulted in anti-tumor activity comparable to that achieved with intravenous dosing of these agents sec.govcorporate-ir.net.
The mechanism behind this enhanced bioavailability is attributed to this compound's ability to inhibit P-gp in the intestinal endothelium, thereby reducing the efflux of P-gp substrate drugs back into the intestinal lumen and increasing their absorption into the bloodstream nih.govmycancergenome.org.
Below is a table summarizing the observed enhancement of oral bioavailability of paclitaxel when co-administered with HM30181 in rats:
| Co-administered Agent | Oral Bioavailability of Paclitaxel (%) | Fold Increase | Animal Model |
| Paclitaxel alone | 3 | - | Rat |
| Paclitaxel + HM30181 | 41 | >12 | Rat |
Pharmacokinetic Profiling of this compound in Preclinical Species (e.g., Systemic Exposure, Absorption Kinetics, Half-life)
Pharmacokinetic studies in preclinical species have evaluated the systemic exposure, absorption kinetics, and half-life of this compound corporate-ir.netresearchgate.netnih.gov. This compound has been shown to have relatively low systemic exposure nih.gov. This characteristic is considered beneficial as it suggests that this compound primarily exerts its P-gp inhibitory effect locally in the gastrointestinal tract, potentially leading to fewer systemic side effects compared to pan-inhibition of P-gp in other tissues like the brain nih.gov.
Studies involving radiolabeled HM30181 have provided insights into its distribution and elimination nih.gov. While specific detailed pharmacokinetic parameters like absorption rate constants or precise half-life values across various preclinical species were not extensively detailed in the provided snippets, the low systemic exposure indicates limited absorption into the general circulation after oral administration nih.govmycancergenome.orgnih.gov.
Investigation of Tissue Distribution and Localization of this compound (e.g., Intestinal Endothelium Specificity, Minimal Brain Penetration)
Investigations into the tissue distribution and localization of this compound have focused on its specificity for the intestinal endothelium and its minimal penetration of the blood-brain barrier corporate-ir.netnih.govwikipedia.org. This compound is designed to primarily inhibit P-gp in the intestinal endothelium to enhance the oral absorption of co-administered drugs nih.govmycancergenome.org.
Studies using [11C]HM30181 in mice, including wild-type and P-gp/BCRP deficient strains, showed low brain uptake of [11C]HM30181 in wild-type mice nih.gov. Brain uptake was significantly higher (4.7-fold) only in mice deficient in both Mdr1a/1b (encoding P-gp) and Bcrp1 (encoding BCRP), suggesting that HM30181 is a dual substrate of both transporters at microdoses and that P-gp and BCRP limit its brain penetration nih.gov. This minimal brain penetration is a desirable characteristic, as widespread P-gp inhibition in the brain could potentially lead to undesirable neurological side effects due to increased brain exposure of other P-gp substrate drugs or endogenous compounds nih.gov.
The localization of P-gp itself in the apical membrane of mucosal cells in the small intestine supports the targeted action of this compound in this region to enhance oral absorption nih.gov.
Preclinical Efficacy in Established Disease Models
Preclinical efficacy studies have evaluated this compound, primarily in combination with chemotherapeutic agents, in various established disease models, particularly cancer xenograft models corporate-ir.netcancer.govnih.govmdpi.com.
Synergistic Antitumor Activity with Co-Administered Chemotherapeutic Agents in Xenograft Models
Studies have demonstrated synergistic antitumor activity when this compound is co-administered with chemotherapeutic agents that are P-gp substrates in xenograft models corporate-ir.netcancer.govnih.govmdpi.com. By increasing the systemic exposure and potentially the intracellular concentration of these agents in tumor cells (especially those overexpressing P-gp), this compound can enhance their cytotoxic effects cancer.gov.
In murine models of human cancer, the combination of oral HM30181A with oral paclitaxel or docetaxel has shown anti-tumor activity comparable to that of intravenously administered paclitaxel or docetaxel sec.govcorporate-ir.net. This suggests that this compound effectively overcomes the limitations on oral bioavailability imposed by P-gp, allowing the orally administered chemotherapy to achieve therapeutic levels and exert significant antitumor effects in these models sec.govcorporate-ir.net.
Reversal of Acquired or Intrinsic Drug Resistance in Animal Tumor Models
P-gp overexpression is a known mechanism of acquired or intrinsic multidrug resistance (MDR) in cancer cells, as it actively pumps many chemotherapeutic drugs out of the cells cancer.govresearchgate.netnih.gov. By inhibiting P-gp, this compound has the potential to reverse this resistance mechanism in animal tumor models cancer.govresearchgate.net.
While specific detailed studies focusing solely on this compound's reversal of resistance in various animal tumor models were not extensively detailed in the provided snippets, its mechanism of action as a potent P-gp inhibitor directly addresses a major contributor to drug resistance cancer.govnih.govnih.gov. The ability to enhance the intracellular accumulation of P-gp substrate drugs in resistant tumor cells is a key strategy for overcoming MDR cancer.govmycancergenome.org.
Efficacy in Specific Preclinical Models (e.g., Orthotopic Brain Tumor Models, Breast Cancer Xenografts, Gastric Cancer Models)
Preclinical efficacy of this compound in combination with chemotherapy has been investigated in specific disease models, including breast cancer xenografts and gastric cancer models corporate-ir.netnih.govnih.gov.
In murine models of human cancer, including xenografts, co-administration of HM30181A with oral paclitaxel or docetaxel has shown efficacy sec.govcorporate-ir.net. Studies using EMT6Ar1.0 murine breast tumor sections, which overexpress P-gp, showed higher binding of [11C]HM30181 compared to low P-gp expressing EMT6 tumors, further supporting its interaction with P-gp in tumor tissue nih.gov.
While orthotopic brain tumor models were mentioned in the outline, the search results indicated minimal brain penetration of this compound at clinically feasible doses due to efflux by P-gp and BCRP nih.gov. This suggests that this compound's primary role is likely in enhancing the oral bioavailability of co-administered drugs for systemic or localized treatment outside the brain, rather than directly impacting drug concentrations within the brain for treating brain tumors.
Gastric cancer models have also been part of clinical trial investigations involving this compound in combination with chemotherapy, implying underlying preclinical work in this area sec.govcorporate-ir.net.
Mechanistic Drug-Drug Interaction Studies in Preclinical Contexts (e.g., with Loperamide (B1203769) as a P-gp substrate)
This compound is characterized as an inhibitor of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), also known as ABCB1 mycancergenome.orgcancer.gov. P-gp functions as an efflux pump, playing a significant role in limiting the absorption and increasing the excretion of various substrates, including many drugs scirp.orgtg.org.au. Inhibition of P-gp can lead to increased intracellular concentrations and altered pharmacokinetics of co-administered P-gp substrates tg.org.au.
Loperamide, an anti-diarrheal agent, is a well-established substrate for P-gp tg.org.aunih.gov. Its limited entry into the central nervous system at standard doses is attributed to P-gp efflux at the blood-brain barrier tg.org.aupharmacytimes.com. Preclinical studies have investigated the potential for this compound to interact with P-gp substrates. Specifically, HM30181 has demonstrated the ability to inhibit P-gp in both in vitro and animal studies nih.gov. For instance, in rats, HM30181 was shown to significantly increase the oral bioavailability of paclitaxel, another P-gp substrate, by more than 12 times nih.gov.
While detailed preclinical data specifically using loperamide as a probe drug in animal models were not extensively available in the search results, the known interaction between P-gp inhibitors and loperamide, coupled with the confirmed P-gp inhibitory activity of this compound in preclinical settings and its effect on other P-gp substrates like paclitaxel in rats, strongly supports the mechanistic understanding of potential drug-drug interactions. Studies in healthy human volunteers, building upon preclinical findings, further investigated this interaction, indicating that co-administered HM30181 increased the systemic exposure to loperamide nih.govnih.gov. These human studies suggested that the primary site of P-gp inhibition by HM30181 appears to be the intestinal endothelium nih.govnih.gov, a finding likely informed by preclinical investigations into the tissue-specific activity of this compound. This localized inhibition in the gut is considered potentially beneficial as it may lead to fewer adverse effects compared to pan-inhibition of P-gp in various tissues, including the brain nih.govnih.gov.
Elucidation of Dose-Exposure Relationships and Duration of Effect in Animal Studies
Understanding the relationship between the administered dose of a compound and the resulting systemic or local exposure, as well as the duration of its pharmacological effect, is a critical component of preclinical development europa.euecetoc.org. These dose-exposure relationships inform dose selection for further studies and help predict efficacy and potential interactions.
For this compound, preclinical studies have been conducted to characterize its pharmacological profile, including aspects of its dose-exposure relationship and duration of effect in animal models nih.govnih.gov. A key characteristic of this compound is that it is reported to be not systemically absorbed mycancergenome.orgcancer.gov. This suggests that its exposure is primarily localized within the gastrointestinal tract following oral administration, which aligns with its intended mechanism of inhibiting intestinal P-gp to enhance the absorption of co-administered P-gp substrate drugs mycancergenome.orgcancer.govnih.gov.
The same study highlighted the need for further investigations to adequately characterize the dose-exposure relationship of this compound itself, particularly at lower doses, and to determine the duration of its P-gp inhibitory effect nih.govnih.gov. Given its non-systemic absorption, the duration of effect is likely linked to the compound's presence and concentration within the intestinal lumen and its sustained interaction with intestinal P-gp. Preclinical studies would typically involve administering different doses to animals and measuring the concentration of this compound in the gastrointestinal tract over time, as well as assessing the duration of P-gp inhibition through functional assays, potentially using probe substrates like loperamide or paclitaxel. The observation of a long half-life for HM30181 in the human study nih.gov also suggests a potentially prolonged duration of effect, which would be further explored in preclinical animal models to understand its implications for dosing regimens.
Further preclinical studies focusing on a detailed analysis of this compound concentrations in intestinal tissue and lumen at various time points after different doses would be crucial to fully elucidate the dose-exposure relationship in the relevant site of action and to precisely determine the duration of its localized P-gp inhibitory effect in animal models.
Metabolism and Bioanalytical Research on Hm30181ak in Preclinical Systems
Identification of Metabolic Pathways and Products in Animal Models (e.g., Rats)
Metabolism studies in animal models, particularly rats, have been conducted to elucidate the biotransformation pathways of HM30181AK. Research indicates that HM-30181 undergoes several metabolic transformations in rats, leading to the formation of various metabolites. In vitro studies using rat liver microsomes incubated with HM-30181 in the presence of NADPH identified four primary metabolites, designated M1, M2, M3, and M4.
These in vitro metabolites were also detected in vivo in feces and urine samples collected after intravenous administration of HM-30181 to male rats. The identified metabolic routes for HM-30181 include O-demethylation of methoxy (B1213986) groups, hydrolysis of the amide linkage, and hydroxylation.
Specifically, M1 was identified as a product of amide hydrolysis. M2 and M3 were characterized as O-desmethyl metabolites, resulting from the O-demethylation of a methoxy group on the HM-30181 molecule. M4 was suggested to be a hydroxylated metabolite.
These findings highlight that this compound undergoes significant Phase I metabolism in rats, involving multiple enzymatic reactions that modify the parent compound.
Characterization of Enzyme Systems Involved in this compound Biotransformation (e.g., O-demethylation, Cytochrome P450 Involvement)
The biotransformation of this compound involves several enzyme systems, with a notable role for cytochrome P450 (CYP) enzymes, particularly in O-demethylation reactions. O-demethylation, a key metabolic pathway for this compound, is a common reaction catalyzed by CYP enzymes.
Studies investigating the enzyme systems responsible for HM-30181 metabolism have focused on the O-demethylation pathway. While species differences in enzyme expression and activity are known to exist between rats and other species, including humans, findings from human liver microsome studies provide insight into the potential enzyme classes involved in rats. In human liver microsomes, CYP3A4 was identified as the major isozyme responsible for the O-demethylation of HM-30181, leading to the formation of the M2 and M3 metabolites. This identification was based on correlation analysis, chemical inhibition, immuno-inhibition studies, and metabolism in cDNA-expressed human CYP isozymes.
Given the involvement of CYP enzymes in O-demethylation in humans, it is highly probable that analogous CYP isoforms in rats play a significant role in the O-demethylation of this compound observed in rat metabolism studies. The hydrolysis of the amide group (forming M1) is typically catalyzed by hydrolase enzymes, while hydroxylation (forming M4) is also commonly mediated by CYP enzymes.
Development and Validation of Bioanalytical Methodologies for this compound and its Metabolites in Preclinical Biological Matrices
Accurate and reliable bioanalytical methods are crucial for quantifying this compound and its metabolites in biological samples from preclinical studies, supporting pharmacokinetic and metabolism investigations. Bioanalysis is conducted throughout the drug development process, including preclinical phases.
Application of Liquid Chromatography/Mass Spectrometry (LC/MS) Techniques
Liquid Chromatography/Mass Spectrometry (LC/MS), particularly LC-MS/MS, is the predominant analytical technique employed for the quantitative bioanalysis of small molecules and their metabolites in complex biological matrices such as plasma, urine, and feces in preclinical studies. The sensitivity, selectivity, and versatility of LC/MS make it well-suited for detecting and quantifying analytes present at low concentrations in these matrices.
In the context of this compound metabolism studies, LC/MS/MS has been utilized for the identification and characterization of metabolites in rat biological samples. The technique allows for the separation of the parent compound and its metabolites by liquid chromatography, followed by their detection and structural elucidation or quantification using mass spectrometry. This approach is fundamental for tracking the metabolic fate of this compound in preclinical systems.
Rigorous Analytical Validation in Preclinical Samples
Rigorous analytical validation is a critical step to ensure that bioanalytical methods are reliable and suitable for their intended purpose in preclinical studies. Validation of bioanalytical methods in preclinical samples adheres to regulatory guidelines, such as those provided by the ICH.
Key parameters assessed during the validation process typically include:
Specificity: Demonstrating that the method can uniquely identify and quantify the analyte(s) of interest in the presence of other components in the biological matrix, including endogenous substances and potential metabolites.
Sensitivity: Determining the lower limit of quantification (LLOQ), the lowest concentration of the analyte that can be reliably measured with acceptable accuracy and precision.
Linearity: Establishing the relationship between the analyte concentration and the instrument response over a defined range.
Accuracy: Assessing the closeness of the measured value to the true concentration of the analyte in quality control samples.
Precision: Evaluating the reproducibility of the measurements under defined conditions (intra-day and inter-day variability).
Recovery: Determining the efficiency of the extraction procedure for the analyte(s) from the biological matrix.
Stability: Assessing the stability of the analyte(s) in the biological matrix under various storage conditions and during sample processing.
Validation in preclinical matrices ensures that the data generated for this compound and its metabolites are accurate and reliable for supporting pharmacokinetic analysis, toxicokinetic assessments, and understanding the compound's behavior in the animal model.
Structure Activity Relationship Sar and Synthetic Research of Hm30181ak and Analogs
Elucidation of Key Structural Motifs Crucial for P-gp Inhibitory Activity
Studies on HM30181 and its derivatives have aimed to elucidate the structural features essential for potent P-gp inhibition. While HM30181AK is specifically highlighted as a P-gp inhibitor, research on related compounds, such as tariquidar (B1662512) analogs, provides insights into the relevant pharmacophores. Key structural motifs that have been implicated in the P-gp inhibitory activity of this compound and similar compounds include the 4-oxo-4H-chromene-2-carboxylic acid, tetrazole, and isoquinoline (B145761) moieties ncats.ionih.govnih.goveuropa.eu.
Tetrazole rings are often used as bioisosteres for carboxylic acids and can engage in various interactions, including hydrogen bonding and van der Waals forces, within the binding site of target proteins nih.gov. In the context of P-gp inhibition, the tetrazole moiety in this compound is expected to contribute to the binding affinity and potency.
The isoquinoline moiety, particularly the 6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl-ethyl group found in this compound, is another key structural element. Analogs of tariquidar lacking the tetrahydroisoquinoline moiety have shown selective inhibition of BCRP (ABCG2), suggesting the importance of this part of the molecule for selectivity towards specific ABC transporters like P-gp (ABCB1) nih.gov. SAR analyses of P-gp modulators have indicated that the presence of a basic tertiary nitrogen atom in the structure is an important contributor to P-gp inhibitory activity nih.gov. The nitrogen atom within the isoquinoline structure of this compound fulfills this criterion.
Qualitative SAR analysis on related compounds has revealed that the presence of a methoxy (B1213986) group in the ortho or para position of at least one phenyl ring can be beneficial for inhibitory activity nih.gov. While the specific details for this compound require direct study, the dimethoxy substituents on the isoquinoline ring are likely to influence its interaction with P-gp.
SAR studies often involve analyzing physicochemical parameters such as lipophilicity (C log P), molecular weight, and the presence of specific functional groups nih.govnih.gov. For effective P-gp modulators, a log P value of 2.92 or higher, an 18-atom-long or longer molecular axis, and a high Ehomo value, along with at least one tertiary basic nitrogen atom, have been suggested as favorable characteristics nih.gov. These parameters influence how the compound interacts with the lipid bilayer and the binding site of P-gp.
Design and Synthetic Strategies for this compound Analogs Aimed at Optimized Pharmacological Profiles
The design and synthesis of this compound analogs are driven by the desire to optimize its pharmacological profile, including improving potency, selectivity, metabolic stability, and potentially reducing off-target effects. Medicinal chemistry approaches involve modifying the core structure of this compound based on SAR information to generate novel compounds synmedchem.comicmab.es.
Synthetic strategies for generating analogs often involve the targeted modification of the key structural motifs identified in SAR studies. This can include:
Modifications of the 4-oxo-4H-chromene-2-carboxylic acid moiety: Altering substituents on the chromene ring or modifying the carboxylic acid group can impact interactions with the P-gp binding site.
Variations in the tetrazole linker: Changing the position of attachment or introducing different linkers between the chromene and the central phenyl ring can affect the molecule's conformation and presentation to the transporter.
Alterations to the isoquinoline system: Modifications to the substitution pattern on the isoquinoline ring or exploring different basic heterocyclic systems can influence potency, selectivity, and pharmacokinetic properties.
Synthetic methodologies employed in the creation of such complex molecules often involve multi-step synthesis, utilizing various organic reactions to assemble the different structural fragments jru.edu.inscribd.comslideshare.net. Techniques like coupling reactions, cyclizations, and functional group interconversions are standard in the synthesis of drug-like molecules. The specific synthetic route for this compound and its analogs would be designed to efficiently and selectively construct the desired chemical structures.
The design process for new analogs is often guided by computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, which can predict the binding affinity and activity of potential new compounds before their synthesis dovepress.comnih.govrsc.orgsci-hub.se. This in silico work helps prioritize which analogs to synthesize and test.
After synthesis, the new analogs are subjected to biological evaluation to assess their P-gp inhibitory activity, selectivity against other transporters (like BCRP and MRP1), and potentially their effect on the intracellular accumulation of P-gp substrate drugs dovepress.comnih.govrsc.org. Data from these studies further refines the SAR and informs the design of subsequent generations of analogs.
Development of Specialized Formulations for Targeted Preclinical Applications
Given that this compound is not systemically absorbed and is intended to increase the oral bioavailability of co-administered drugs by inhibiting intestinal P-gp, the development of specialized formulations is important for targeted preclinical applications cancer.gov. One approach mentioned is the use of cyclodextrin-based formulations, such as Cyclodextrin-HM, for enhanced delivery synmedchem.comnih.gov.
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity mdpi.comeuropa.eu. This structure allows them to form inclusion complexes with lipophilic drug molecules, improving their aqueous solubility, stability, and bioavailability mdpi.comeuropa.eumdpi.com. For drugs with poor aqueous solubility or permeability, complexation with cyclodextrins can enhance their dissolution and absorption.
In the context of this compound, a cyclodextrin-based formulation like "Cyclodextrin-HM" would likely involve the formation of an inclusion complex between this compound and a specific type of cyclodextrin (B1172386), such as hydroxypropyl-beta-cyclodextrin (HP-β-CD), which is known for its good biocompatibility and ability to enhance drug solubility and permeability europa.eumdpi.comnih.gov.
The rationale for using cyclodextrin formulations for this compound, particularly for applications requiring enhanced brain penetration, stems from the potential of certain cyclodextrin formulations to influence drug transport across biological barriers, including the blood-brain barrier (BBB) mdpi.comnih.gov. While this compound itself is not systemically absorbed, the concept of using cyclodextrins to enhance delivery is relevant for other P-gp inhibitors or co-administered drugs that need to reach the brain or other tissues where P-gp mediated efflux is a challenge.
Preclinical studies evaluating such formulations would assess factors like the extent of complex formation, the release profile of this compound from the complex, and the impact of the formulation on the absorption and distribution of co-administered P-gp substrates in animal models clinmedjournals.org. For targeted brain penetration, studies might involve measuring drug concentrations in brain tissue after administration of the cyclodextrin-based formulation compared to other formulations. Research in this area aims to develop delivery systems that can effectively overcome biological barriers and ensure that the P-gp inhibitor is available at the site of action to exert its effect.
Strategic Implications of Hm30181ak for Overcoming Multidrug Resistance in Preclinical Oncology Research
Reversal of Efflux Transporter-Mediated Chemoresistance in Preclinical Models
Preclinical studies have explored the ability of HM30181AK to reverse chemoresistance mediated by efflux transporters, particularly P-gp. By inhibiting the efflux activity of P-gp, this compound can prevent the removal of substrate drugs from cancer cells, leading to increased intracellular drug accumulation. This increased accumulation is crucial for restoring or enhancing the sensitivity of resistant cancer cells to chemotherapy. Research indicates that this compound selectively binds to and inhibits the P-gp efflux pump. cancer.gov This action prevents the efflux of various chemotherapeutic agents, which are often substrates for P-gp, from tumor cells. cancer.gov In vitro studies have shown that HM30181 was significantly more potent than tariquitar, another third-generation P-gp inhibitor, demonstrating 20–50 times higher potency. nih.gov The concept of combining standard chemotherapy regimens with inhibitors of efflux transporters like P-gp has been explored to overcome MDR caused by their overexpression. amegroups.org
Enhancement of Chemotherapeutic Efficacy in Preclinical Tumor Models
The inhibition of P-gp by this compound has been shown in preclinical models to enhance the efficacy of co-administered chemotherapeutic agents that are P-gp substrates. By increasing the intracellular concentration of these drugs, this compound can augment their cytotoxic effects on cancer cells. For instance, in a combination tablet containing irinotecan (B1672180) and this compound, this compound binds to P-gp and prevents the efflux of irinotecan from tumor cells. cancer.gov This mechanism is expected to result in greater intracellular concentrations of the active metabolite of irinotecan, SN-38, and subsequently enhance cytotoxicity. cancer.gov Preclinical studies in rats demonstrated that HM30181 increased the oral bioavailability of co-administered paclitaxel (B517696) by more than 12 times. nih.gov This significant increase in bioavailability suggests that this compound can improve the systemic exposure of P-gp substrate chemotherapeutics, potentially leading to enhanced antitumor activity in preclinical tumor models.
Potential for Broadening Therapeutic Windows of P-gp Substrates in Preclinical Settings
This compound's ability to inhibit P-gp, particularly in the intestinal endothelium, presents a potential strategy for broadening the therapeutic window of certain P-gp substrate drugs in preclinical settings. nih.govnih.gov Many orally administered drugs are P-gp substrates, and their absorption is limited by P-gp efflux back into the intestinal lumen. By inhibiting intestinal P-gp, this compound can increase the oral absorption and systemic exposure of these drugs. nih.govnih.govcancer.gov This is particularly relevant for drugs with narrow therapeutic windows, where increasing systemic exposure can enhance efficacy but also increase the risk of toxicity. clinicaltrials.govfrontiersin.org Preclinical observations, such as the increased oral bioavailability of paclitaxel in rats nih.gov and increased systemic exposure of loperamide (B1203769) in healthy volunteers nih.gov, support the potential of this compound to increase the systemic levels of P-gp substrates. By primarily targeting intestinal P-gp, this compound may offer a way to improve the oral delivery and efficacy of substrate chemotherapeutics, potentially allowing for lower oral doses to achieve therapeutic concentrations, thereby potentially mitigating systemic toxicities associated with higher doses or pan-P-gp inhibition. nih.govnih.gov
Data from a study in healthy volunteers evaluating the effect of HM30181 on the pharmacokinetics of loperamide, a P-gp substrate, demonstrated an increase in the systemic exposure to loperamide. The geometric mean ratio (90% confidence interval) of AUC(0,tlast) for loperamide with and without HM30181 was 1.48 (1.08, 2.02). nih.gov
Table 1: Effect of HM30181 on Loperamide Systemic Exposure
| Parameter | Loperamide Alone (Geometric Mean) | Loperamide + HM30181 (Geometric Mean) | Geometric Mean Ratio (90% CI) |
| AUC(0,tlast) for Loperamide | [Data not explicitly provided in text, only ratio] | [Data not explicitly provided in text, only ratio] | 1.48 (1.08, 2.02) |
Note: Absolute AUC values for loperamide alone and with HM30181 were not provided in the search result snippet, only the geometric mean ratio.
Future Directions and Research Perspectives for Hm30181ak
Exploration of HM30181AK Application in Diverse Preclinical Disease Models Beyond Oncology
While the primary focus of this compound research has been in oncology, particularly in combination with chemotherapeutics like paclitaxel (B517696) and irinotecan (B1672180) to overcome P-gp-mediated resistance in cancers such as breast cancer, the role of P-gp extends beyond cancer. P-gp is an important efflux transporter found in various tissues, including the blood-brain barrier, kidneys, and intestines, where it influences the absorption, distribution, metabolism, and excretion (ADME) of a wide range of substrates bihealth.org. Therefore, future preclinical research could explore the potential applications of this compound in disease models where P-gp plays a significant role in drug disposition or resistance, outside of cancerous conditions. Although this compound is noted for its minimal systemic absorption and intended gut-specific action researchgate.net, investigations into localized P-gp inhibition in other relevant non-oncology contexts, if applicable and mechanistically supported, could be considered. This could involve exploring its impact on the pharmacokinetics of drugs used to treat other conditions that are P-gp substrates, in relevant preclinical models.
Comprehensive Investigation of this compound Interactions with Other Drug Resistance Mechanisms in Preclinical Systems
Multidrug resistance in cancer and other diseases is a complex phenomenon often involving multiple mechanisms beyond the overexpression of efflux pumps like P-gp oaepublish.com. These can include altered drug targets, drug inactivation, and reduced drug accumulation due to decreased influx or increased efflux by other transporters oaepublish.com. Given that this compound is a P-gp inhibitor, a comprehensive understanding of its potential interactions with other drug resistance mechanisms in preclinical systems is crucial. Future research should aim to investigate whether this compound's inhibition of P-gp has any synergistic, additive, or even antagonistic effects when other resistance pathways are also active. This could involve using preclinical models that exhibit multiple resistance mechanisms to assess the impact of this compound on the efficacy of co-administered drugs. Studies could explore combinations of this compound with agents that target other resistance pathways to identify potentially more effective strategies for overcoming complex resistance profiles. Understanding these interactions at a mechanistic level in preclinical settings would be vital for designing rational combination therapies.
Development of Advanced In Vitro and In Vivo Modeling Techniques for Predicting Compound Behavior
Accurate prediction of compound behavior, particularly regarding transporter interactions and the impact on drug disposition and efficacy, is a significant challenge in drug development. Future research on this compound should leverage and contribute to the development of advanced in vitro and in vivo modeling techniques. This includes refining existing models and developing new ones that can more accurately predict the in vivo behavior of this compound and its effects on co-administered P-gp substrate drugs. Advanced in vitro models, such as 3D cell cultures, organoids, and microfluidic systems that better mimic the complexity of human tissues and the tumor microenvironment, could provide more predictive insights into this compound's activity mdpi.comnih.govnih.gov. In silico approaches, including advanced machine learning algorithms, QSAR modeling, molecular docking, and molecular dynamics simulations, can be further developed and applied to better understand the interaction of this compound with P-gp and predict its effects on various substrates acs.orgnih.govnih.gov. Furthermore, innovative in vivo model designs, potentially including co-clinical trials that closely align preclinical animal studies with human trials, could improve the translatability of research findings bihealth.org. The integration of data from these diverse modeling approaches through systems biology platforms could lead to a more holistic understanding of this compound's behavior and its impact on drug efficacy in complex biological systems frontiersin.org.
Innovation in Research Methodologies for P-gp Inhibition and Modulator Studies
Research into P-gp inhibition and modulation is an ongoing area of development, and future studies involving this compound can benefit from and contribute to innovative methodologies. Traditional methods for assessing P-gp activity and inhibition, such as transport assays using fluorescent substrates or radiolabeled compounds, can be enhanced with higher throughput capabilities and increased sensitivity frontiersin.orgresearchgate.net. The application of advanced imaging techniques could allow for real-time visualization of P-gp function and the impact of inhibitors like this compound in live cells and tissues. Structural biology techniques, such as cryo-electron microscopy (cryo-EM), continue to provide detailed insights into the structure and mechanism of P-gp mdpi.com. Applying these techniques to study P-gp in complex with this compound could reveal important details about the binding interface and inhibitory mechanism. Furthermore, innovative biochemical and biophysical methods could be developed to better characterize the interaction kinetics and thermodynamics of this compound binding to P-gp. Research methodologies exploring the impact of genetic variations in ABCB1 (the gene encoding P-gp) on the effectiveness of this compound could also be pursued to understand potential differences in response among individuals.
Q & A
Q. How to design initial experiments for synthesizing HM30181AK?
Methodological Answer: Begin with a comprehensive literature review to identify existing synthetic pathways and precursors. Prioritize protocols with high reproducibility rates, and validate reaction conditions (e.g., temperature, catalysts, solvents) using small-scale trials. Document all steps meticulously, including stoichiometric ratios and purification methods, to ensure transparency. For novel synthesis, employ pilot experiments to test feasibility, and use orthogonal analytical techniques (e.g., NMR, HPLC) to confirm intermediate purity . Adhere to guidelines for experimental reporting, such as detailing instrument specifications and reagent sources to enable replication .
Q. Example Table: Common Characterization Techniques for this compound
| Technique | Purpose | Critical Parameters |
|---|---|---|
| NMR Spectroscopy | Structural elucidation | Solvent, resonance frequency |
| HPLC | Purity assessment | Column type, mobile phase |
| Mass Spectrometry | Molecular weight confirmation | Ionization mode, resolution |
Q. What characterization methods are essential for confirming this compound’s structural identity?
Methodological Answer: Combine spectroscopic and chromatographic methods to establish structural integrity:
- NMR : Use H and C NMR to verify functional groups and stereochemistry.
- X-ray crystallography : Resolve crystal structure for absolute configuration (if applicable).
- Mass spectrometry : Confirm molecular weight and fragmentation patterns.
- Elemental analysis : Validate empirical formula.
Cross-reference data with published spectra for known analogs, and ensure all instruments are calibrated using certified standards .
Q. How to ensure reproducibility of this compound synthesis across laboratories?
Methodological Answer:
- Standardize protocols by specifying exact reagent grades, equipment models (e.g., rotary evaporator settings), and environmental controls (humidity, temperature).
- Provide raw data (e.g., chromatograms, spectra) in supplementary materials for direct comparison .
- Conduct inter-lab validation studies, documenting deviations and troubleshooting steps (e.g., impurities from solvent batches) .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Systematic comparison : Replicate conflicting studies under identical conditions, ensuring adherence to original protocols. Verify cell lines, assay parameters (e.g., incubation time, concentration ranges), and statistical methods .
- Meta-analysis : Aggregate data from multiple sources, applying heterogeneity tests to identify outliers. Use tools like funnel plots to assess publication bias .
- Principal contradiction analysis : Determine if discrepancies arise from methodological variability (e.g., assay sensitivity) or intrinsic compound properties (e.g., polymorphic forms) .
Q. How to optimize this compound’s synthetic yield using Design of Experiments (DoE)?
Methodological Answer:
- Variable screening : Identify critical factors (e.g., reaction time, catalyst loading) via Plackett-Burman design.
- Response surface methodology : Apply central composite design to model interactions between variables and predict optimal conditions .
- Validation : Confirm predicted yields with triplicate runs and compare with baseline protocols.
Q. Example Table: DoE Variables for Yield Optimization
| Variable | Low Level | High Level | Optimal Predicted |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 85 |
| Catalyst (mol%) | 2 | 5 | 3.8 |
Q. How to integrate computational modeling with experimental data to predict this compound’s mechanism of action?
Methodological Answer:
- Molecular docking : Simulate interactions with target proteins using software like AutoDock. Validate predictions with in vitro binding assays (e.g., SPR, ITC) .
- Machine learning : Train models on published bioactivity datasets to predict off-target effects or ADMET properties. Cross-validate with experimental results (e.g., pharmacokinetic studies) .
- Multi-omics integration : Correlate computational predictions with transcriptomic/proteomic data to identify pathways modulated by this compound .
Q. Key Considerations for Advanced Research
- Ethical rigor : Ensure compliance with institutional guidelines for human/animal studies, including informed consent and data anonymization .
- Data transparency : Share raw datasets, code, and protocols via repositories like Zenodo or Figshare to facilitate peer validation .
- Interdisciplinary collaboration : Engage statisticians, computational chemists, and biologists to address multifaceted research problems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
